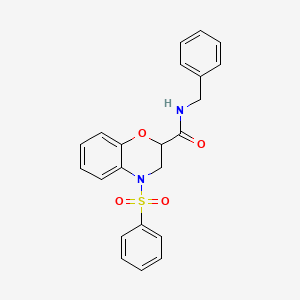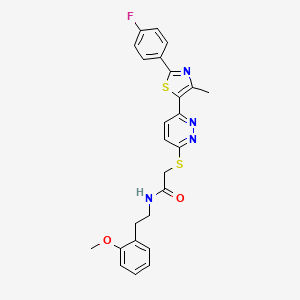![molecular formula C22H31N5O B11246366 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11246366.png)
2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its systematic name N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}-N’-(4-methylphenyl)ethanediamide , has the molecular formula C19H24N4O with a molecular weight of approximately 324.43 g/mol. It features a piperazine ring and a pyrimidine core, making it an intriguing molecule for scientific exploration.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic routes for this compound involve the condensation of appropriate starting materials. While specific details may vary, a common approach includes the reaction of a piperazine derivative (such as 4-tert-butylpiperazine) with a pyrimidine precursor (e.g., 4-aminopyrimidine) under suitable conditions. The tert-butylbenzoyl group is introduced during the synthesis.
Industrial Production:
Industrial-scale production methods typically employ efficient and scalable processes. These may involve high-yield reactions, purification steps, and optimization for cost-effectiveness. Unfortunately, precise industrial methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The tert-butylbenzoyl group may undergo oxidation under certain conditions.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or other functional groups.
Reduction: Reduction of the carbonyl group or other moieties is possible.
Common Reagents and Conditions:
Base-Catalyzed Hydrolysis: To remove protecting groups.
Nucleophiles: For substitution reactions.
Reduction Agents: Such as hydrides (e.g., LiAlH) for reduction steps.
Major Products:
The major products depend on the specific reactions performed. Cleavage of the tert-butylbenzoyl group or modification of the piperazine ring can yield diverse derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated as potential drug candidates due to its structural features.
Chemical Biology: Used in studies related to enzyme inhibition, receptor binding, and cellular pathways.
Industry: May serve as a building block for more complex molecules.
Wirkmechanismus
The precise mechanism remains an active area of research. Potential molecular targets and pathways involve interactions with proteins, receptors, or enzymes. Further studies are needed to elucidate its effects fully.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are mentioned, researchers often compare this compound to related piperazine-based or pyrimidine-containing molecules. Its unique combination of functional groups sets it apart.
Eigenschaften
Molekularformel |
C22H31N5O |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(4-tert-butylphenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H31N5O/c1-16-15-19(25(5)6)24-21(23-16)27-13-11-26(12-14-27)20(28)17-7-9-18(10-8-17)22(2,3)4/h7-10,15H,11-14H2,1-6H3 |
InChI-Schlüssel |
QMNGTOOCSGDLSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B11246285.png)
![3-methyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11246304.png)
![3-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11246309.png)
![N-benzyl-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B11246313.png)
![6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11246329.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B11246335.png)
![ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11246343.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246347.png)
![6-Allyl-5,5-dioxo-N~9~-phenyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11246359.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246376.png)

![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B11246384.png)

